Cas no 2137672-22-9 (Cyclobutanemethanesulfonamide, N,1-dimethyl-)

Cyclobutanemethanesulfonamide, N,1-dimethyl- is a specialized sulfonamide derivative characterized by its cyclobutane backbone and dimethyl substitution on the nitrogen and α-carbon. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural rigidity and potential as a versatile intermediate. The cyclobutane ring confers steric constraints that may influence reactivity or binding properties, while the sulfonamide group offers functional versatility for further derivatization. Its well-defined molecular structure makes it suitable for applications in medicinal chemistry, particularly in the design of bioactive molecules or as a scaffold for probing structure-activity relationships. The compound is typically handled under standard laboratory conditions.
Cyclobutanemethanesulfonamide, N,1-dimethyl- structure
2137672-22-9 structure
Product Name:Cyclobutanemethanesulfonamide, N,1-dimethyl-
CAS No:2137672-22-9
MF:C7H15NO2S
MW:177.2645008564
CID:5287083
Update Time:2025-06-11

Cyclobutanemethanesulfonamide, N,1-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanemethanesulfonamide, N,1-dimethyl-
    • Inchi: 1S/C7H15NO2S/c1-7(4-3-5-7)6-11(9,10)8-2/h8H,3-6H2,1-2H3
    • InChI Key: FQASLVPOGUEUQQ-UHFFFAOYSA-N
    • SMILES: C1(C)(CS(NC)(=O)=O)CCC1

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Additional information on Cyclobutanemethanesulfonamide, N,1-dimethyl-

Cyclobutanemethanesulfonamide, N,1-dimethyl- (CAS No. 2137672-22-9): A Comprehensive Overview in Modern Chemical Biology

Cyclobutanemethanesulfonamide, N,1-dimethyl- (CAS No. 2137672-22-9) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound, characterized by a cyclobutane ring substituted with a methanesulfonamide group and dimethylamino groups at the N1 and N positions, represents a fascinating example of structural complexity and functional diversity. The precise arrangement of these functional groups imparts distinct chemical reactivity, making it a valuable candidate for exploring novel biochemical pathways and therapeutic interventions.

The< strong>CAS No. 2137672-22-9 designation provides a unique identifier for this compound, ensuring clarity and precision in scientific literature and industrial applications. As research in medicinal chemistry continues to evolve, compounds like< strong>Cyclobutanemethanesulfonamide, N,1-dimethyl- are being scrutinized for their potential to modulate biological processes at the molecular level. The cyclobutane moiety, in particular, is known for its stability and ability to engage in specific interactions with biological targets, while the methanesulfonamide and dimethylamino groups contribute to hydrophilicity and basicity, respectively.

In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate sulfonamide functionalities. Sulfonamides are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these groups into a cyclobutane framework offers an opportunity to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This structural motif has been explored in various contexts, from small-molecule inhibitors to scaffolds for peptidomimetics.

The< strong>N,1-dimethyl substitution pattern in< strong>Cyclobutanemethanesulfonamide introduces additional layers of complexity that can influence both the electronic properties and the steric environment of the molecule. Dimethylamino groups are known to enhance solubility and bioavailability while also participating in hydrogen bonding interactions. These features make the compound particularly interesting for designing molecules that require precise targeting within biological systems. For instance, such modifications can improve binding affinity to protein targets or enhance cell membrane permeability.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like< strong>Cyclobutanemethanesulfonamide with remarkable accuracy. Molecular modeling studies have shown that this compound can adopt multiple conformations depending on its environment, which could be exploited for designing drugs with specific binding modes. Additionally, virtual screening techniques have been employed to identify potential binding partners within large databases of biological targets. This approach has already led to several promising hits that are being further investigated in vitro.

The synthesis of< strong>Cyclobutanemethanesulfonamide presents an intriguing challenge due to the need to construct the cyclobutane ring while introducing the sulfonamide and dimethylamino functionalities at specific positions. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodology have made it possible to access such complex structures more efficiently. For example, transition-metal-catalyzed reactions have been employed to construct the cyclobutane core with high selectivity.

In addition to its synthetic significance,< strong>Cyclobutanemethanesulfonamide has shown promise as a building block for more complex derivatives. By modifying the substituents on the cyclobutane ring or introducing additional functional groups, researchers can generate libraries of compounds with tailored properties. Such libraries are invaluable for high-throughput screening campaigns aimed at identifying novel bioactive molecules. The ability to rapidly synthesize and characterize these derivatives has been facilitated by advances in automated synthesis platforms.

The biological activity of< strong>Cyclobutanemethanesulfonamide has been explored in several preclinical studies conducted by independent research groups worldwide. These studies have focused on understanding how the compound interacts with various biological targets and what effects it produces at different concentrations. Preliminary results suggest that this compound exhibits moderate activity against certain enzymes implicated in inflammatory diseases. Furthermore, its structural features appear conducive to further optimization toward enhanced potency and selectivity.

The development of novel drug candidates is often hampered by issues related to metabolic stability and toxicity.< strong>Cyclobutanemethanesulfonamide, with its unique structural features, may offer advantages over traditional scaffolds in this regard. The cyclobutane ring provides rigidity that can stabilize key interactions with biological targets while minimizing unwanted side reactions.< strong>Natural product-inspired design strategies have also been employed recently to develop molecules with improved pharmacokinetic profiles.

The future prospects for< strong>Cyclobutanemethanesulfonamide appear promising as ongoing research continues to uncover new applications for this versatile compound.< strong>Molecular probes based on this scaffold could provide insights into fundamental biological processes that are currently poorly understood.< strong>Scaffold-hopping approaches, which involve systematically modifying key structural elements while retaining core functional motifs, represent another exciting direction for future investigations.

In conclusion,< strong>Cyclobutanemethanesulfonamide, CAS No.< strong>2137672-22-9, stands as an exemplar of modern chemical biology research where structural complexity meets functional utility.< Its unique combination of features makes it an attractive candidate for further exploration both academically and industrially.

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